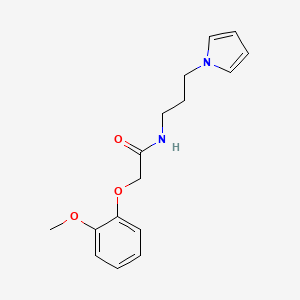

N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme across several papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper reports a one-pot three-component synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, highlighting an environmentally friendly and efficient synthesis method. These methods could potentially be adapted for the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide."

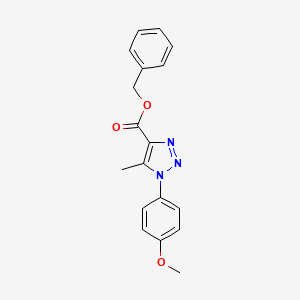

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides and how the conformation and hydrogen bonding patterns can influence their anticonvulsant activities. This suggests that the molecular structure of "N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide" would also be important for its potential biological activities.

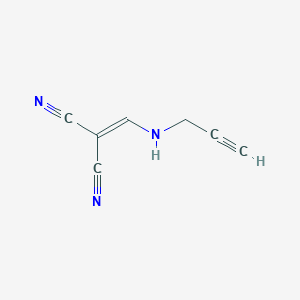

Chemical Reactions Analysis

The reactivity of acetamide derivatives in various chemical environments is discussed in paper , which reports on the synthesis and aqueous solution chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues. The study provides insights into the stability and decomposition pathways of these compounds, which could be relevant for understanding the chemical reactions of "N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures and substituents. Paper identifies N-phenoxypropylacetamide derivatives with antiulcer activity, indicating that the physical and chemical properties of these compounds contribute to their biological effects. Similarly, paper characterizes novel acetamide derivatives and evaluates their cytotoxicity, suggesting that the physical and chemical properties of these compounds are critical for their anticancer activity.

Aplicaciones Científicas De Investigación

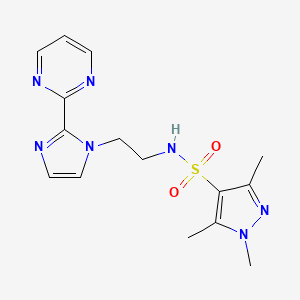

Chemoselective Synthesis and Catalysis

Chemoselective synthesis processes, such as the acetylation of amino groups to produce specific acetamide derivatives, have significant implications in medicinal chemistry and drug development. For example, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases a method for producing intermediates for antimalarial drugs. This process involves various acyl donors and parameters like solvent choice and temperature, highlighting the intricate conditions required for specific chemical transformations (Magadum & Yadav, 2018).

Green Synthesis Approaches

The development of green chemistry methodologies, such as the catalytic hydrogenation for synthesizing certain acetamide derivatives, represents a crucial area of research. These methods aim to produce compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, in a more environmentally friendly manner. The use of novel catalysts to improve reaction efficiency and selectivity is a key focus in this field, reducing the reliance on more hazardous and less sustainable practices (Qun-feng, 2008).

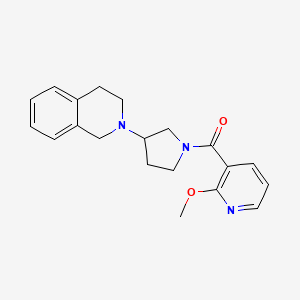

Pharmacological Characterization

The pharmacological characterization of compounds with structural similarities, such as PF-04455242, provides insights into receptor interactions and potential therapeutic applications. Understanding the affinity and selectivity of compounds towards specific receptors, such as κ-opioid receptors, can guide the development of targeted therapies for conditions like depression and addiction disorders. This research underscores the importance of detailed pharmacological studies in identifying promising therapeutic agents (Grimwood et al., 2011).

Corrosion Inhibition

Research into the application of pyrazoline derivatives for corrosion inhibition of materials like mild steel in aggressive environments, such as hydrochloric acid solutions, demonstrates the potential industrial applications of similar compounds. These studies involve a combination of chemical, electrochemical, and computational techniques to understand how such compounds interact with metal surfaces and provide protection against corrosion. The findings from these studies can inform the development of more effective corrosion inhibitors for use in various industries (Lgaz et al., 2020).

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-20-14-7-2-3-8-15(14)21-13-16(19)17-9-6-12-18-10-4-5-11-18/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLFACMMNLHMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)